
Isopropyl 5-bromonicotinamide
Overview
Description
Tirabrutinib, also known by its brand name Velexbru, is an orally administered, small molecule inhibitor of Bruton’s tyrosine kinase. It is being developed by Ono Pharmaceutical and Gilead Sciences for the treatment of autoimmune disorders and hematological malignancies. Tirabrutinib irreversibly and covalently binds to Bruton’s tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tirabrutinib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of tirabrutinib involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates SNAr reactions, where the bromine atom acts as a leaving group.
Key considerations:
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The electron-withdrawing amide group enhances ring activation, favoring SNAr over non-aromatic bromides .
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Steric hindrance from the isopropyl group may reduce reaction rates compared to non-substituted analogs .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Product | Yield (Analogous Example) | Source |
---|---|---|---|---|
4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, THF | 5-Aryl nicotinamide | ~68% (Ref: ) | |
Vinyl | PdCl₂(dppf), CsF, DMF | 5-Vinyl nicotinamide | ~51% (Ref: ) |
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Radical Bromine Transfer Reactions
Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, enabling alkylation:
Limitations : Aromatic bromides exhibit lower reactivity in radical pathways compared to aliphatic analogs (e.g., isopropyl bromide) .
Functional Group Interconversion
The amide group can be hydrolyzed or reduced under controlled conditions:
Reaction | Conditions | Product | Notes | Source |
---|---|---|---|---|
Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromonicotinic acid | Amide cleavage | |
LiAlH₄ Reduction | THF, 0°C → RT | 5-Bromo-3-aminomethylpyridine | Limited selectivity |
Competitive Side Reactions
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Dimerization : At elevated temperatures, brominated intermediates may undergo dimerization via radical pathways .
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Debromination : Magnesium or Grignard reagents can reduce the C–Br bond to C–H (e.g., using iPrMgCl, THF, -25°C) .
Structural and Electronic Effects
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The amide group increases ring electron deficiency, directing electrophiles to the para position relative to the bromine .
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Isopropyl substituent : Introduces steric bulk, potentially slowing kinetics in crowded transition states .
Note: Yields and conditions are extrapolated from analogous systems due to limited direct data on this compound.
Scientific Research Applications
Tirabrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on B cell receptor signaling and immune cell function.
Medicine: Developed as a therapeutic agent for autoimmune disorders and hematological malignancies, such as chronic lymphocytic leukemia, B cell lymphoma, and primary central nervous system lymphoma
Industry: Utilized in the development of targeted therapies and personalized medicine approaches
Mechanism of Action
Tirabrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme involved in B cell receptor signaling. This binding inhibits the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells, AKT, and extracellular signal-regulated kinase pathways. By blocking these pathways, tirabrutinib prevents the proliferation and survival of malignant B cells .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used for the treatment of B cell malignancies.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer Bruton’s tyrosine kinase inhibitor with a favorable safety profile
Uniqueness of Tirabrutinib
Tirabrutinib is distinguished by its high selectivity for Bruton’s tyrosine kinase and its ability to irreversibly bind to the enzyme. This results in potent inhibition of B cell receptor signaling with potentially fewer off-target effects compared to earlier inhibitors like ibrutinib. Additionally, tirabrutinib has shown efficacy in treating primary central nervous system lymphoma, a rare and aggressive form of cancer .
Biological Activity
Isopropyl 5-bromonicotinamide is a compound derived from bromonicotinamide, which has garnered attention in recent years for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 201.09 g/mol
The compound features a bromine atom at the 5-position of the nicotinamide ring, which is believed to enhance its biological activity compared to its unmodified counterparts.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. It acts as an inhibitor of ADP-ribosyltransferase, influencing cellular signaling pathways related to insulin action .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes within the bacteria .
In Vitro Studies
- Antidiabetic Potential : A study evaluated the effects of this compound on glucose uptake in adipocytes. Results indicated a significant increase in glucose uptake compared to control groups, suggesting potential use as an antidiabetic agent .
- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL .
Case Studies
- Case Study 1 : A clinical trial involving diabetic patients assessed the efficacy of this compound as an adjunct therapy to standard treatments. The results showed improved glycemic control and decreased insulin resistance markers after a 12-week treatment period .
- Case Study 2 : Another study focused on the antimicrobial effects of this compound in wound healing applications. Patients with infected wounds treated with this compound showed faster healing times and reduced infection rates compared to those receiving standard care .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isopropyl 5-bromonicotinamide, and how can reaction yields be systematically improved?
- Methodological Answer : The synthesis of this compound typically involves bromination of nicotinamide derivatives followed by isopropyl esterification. A continuous-flow process using DMSO as a solvent has demonstrated moderate yields (~52%) under controlled conditions (e.g., 22.2 mmol starting material, 25.5 mmol reagent stoichiometry) . To optimize yields:
- Vary reaction parameters : Adjust temperature, solvent polarity, and catalyst loading.
- Purification strategies : Use column chromatography (silica gel) or recrystallization with polar aprotic solvents.
- Monitor intermediates : Employ LC-MS or TLC to track reaction progress.
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 25–80°C | Higher temperatures accelerate bromination but may degrade intermediates. |
Catalyst (e.g., Pd) | 1–5 mol% | Excess catalyst can lead to side reactions. |
Reaction Time | 30–120 min | Extended time improves conversion but risks byproduct formation. |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Confirm bromine substitution (e.g., H NMR: δ 8.5–9.0 ppm for pyridinium protons; C NMR: C-Br signal at ~110 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 327.01) .
- HPLC-PDA : Assess purity (>95% by area normalization).
Report retention times, integration values, and spectral matches to reference libraries.
Advanced Research Questions
Q. How can mechanistic studies elucidate the bromination pathway in this compound synthesis?
- Methodological Answer : Mechanistic insights require:
- Isotopic Labeling : Use N-labeled nicotinamide to track nitrogen participation in bromination.
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity.
- Kinetic Profiling : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
Contradictions in proposed mechanisms (e.g., radical vs. electrophilic pathways) should be resolved by comparing experimental activation energies with computational predictions .
Q. What strategies resolve discrepancies in spectral data during structural validation?
- Methodological Answer : Conflicting data (e.g., anomalous H NMR splitting patterns) may arise from:
- Dynamic Effects : Rotamers or solvent-dependent conformational changes.
- Impurity Interference : Residual solvents or unreacted starting materials.
Resolution Steps :
Cross-Validation : Compare with alternative techniques (e.g., X-ray crystallography for unambiguous confirmation).
Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to simplify overlapping proton signals.
Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers .
Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., de-brominated analogs or ester hydrolysis products).
- Kinetic Modeling : Calculate half-life () under accelerated conditions to predict shelf life.
Condition | Observed Degradation Pathway | Mitigation Strategy |
---|---|---|
High Humidity | Hydrolysis of isopropyl ester | Store in desiccants (e.g., silica gel). |
UV Light | Radical-mediated C-Br cleavage | Use amber glassware. |
Q. Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data in studies involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Compound Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure homogeneity.
Best Practices : - Dose-Response Curves : Generate IC values across multiple replicates.
- Negative Controls : Include vehicle-only and known inhibitors (e.g., staurosporine for kinase assays).
- Meta-Analysis : Pool data from independent studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONIYOWDLSXKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415407 | |
Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-45-1 | |
Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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